(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide
Overview
Description
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyrrole ring, and multiple cyano groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via condensation reactions.
Coupling of the benzothiophene and pyrrole rings: This step involves the formation of a bond between the two rings, often using palladium-catalyzed coupling reactions.
Introduction of cyano groups: The cyano groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also feature aromatic rings and cyano groups, but differ in their specific structures and properties.
Nitric Acid Derivatives: Compounds derived from nitric acid may share some chemical reactivity but have different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-16-7-6-8-21(11-16)29-25(31)20(14-27)13-19-12-17(2)30(18(19)3)26-23(15-28)22-9-4-5-10-24(22)32-26/h6-8,11-13H,4-5,9-10H2,1-3H3,(H,29,31)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWGAGLTUWLRY-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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